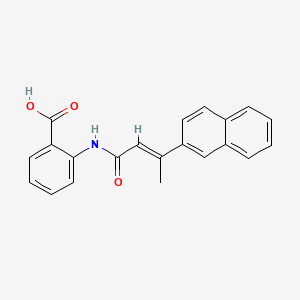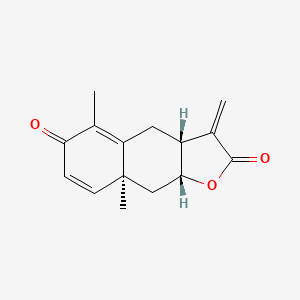
Yomogin
Übersicht
Beschreibung
Yomogin is a naturally occurring sesquiterpene lactone isolated from various species of the Artemisia genus, including Artemisia iwayomogi and Artemisia princeps . This compound has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yomogin can be synthesized through the chemical transformation of artemisin, a readily available sesquiterpene . The process involves several steps, including the formation of a-methylene-y-lactone grouping, which is crucial for the biological activity of this compound . The synthetic route typically includes:
Oxidation: Artemisin is oxidized to introduce the necessary functional groups.
Cyclization: The oxidized intermediate undergoes cyclization to form the lactone ring.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as Artemisia iwayomogi . The extraction process involves:
Harvesting: The plant material is harvested and dried.
Extraction: The dried material is subjected to solvent extraction using ethyl acetate or other suitable solvents.
Purification: The crude extract is purified through chromatographic techniques to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Yomogin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities, such as increased anti-inflammatory or anticancer properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Yomogin exerts its effects through multiple molecular targets and pathways :
Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory mediators, such as nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-6, and tumor necrosis factor-alpha.
Anticancer Action: This compound induces apoptosis in cancer cells by activating caspase-8, leading to the release of cytochrome c into the cytoplasm. This triggers the apoptotic cascade, resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Yomogin is unique among sesquiterpene lactones due to its specific biological activities and molecular targets . Similar compounds include:
Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anticancer activity but through different molecular mechanisms.
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties, parthenolide targets nuclear factor-kappa B signaling pathways.
Costunolide: Exhibits anti-inflammatory and anticancer activities, similar to this compound, but with different molecular targets and pathways.
Eigenschaften
IUPAC Name |
(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-WDBKCZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143436 | |
| Record name | Yomogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10067-18-2 | |
| Record name | Yomogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yomogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


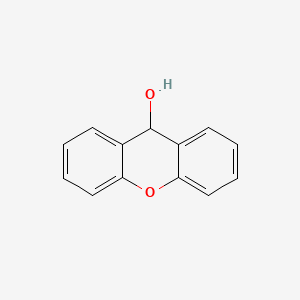

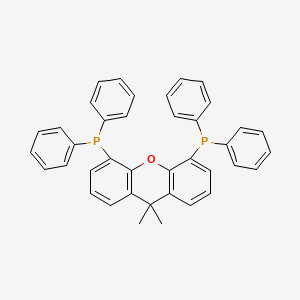
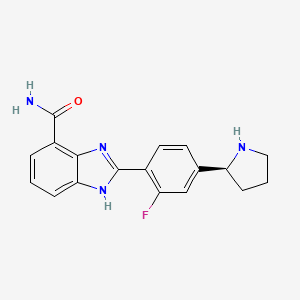
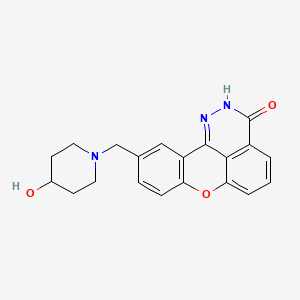
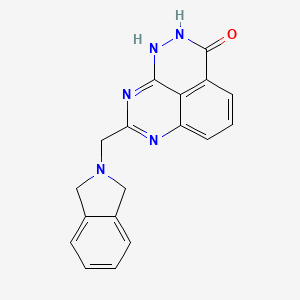
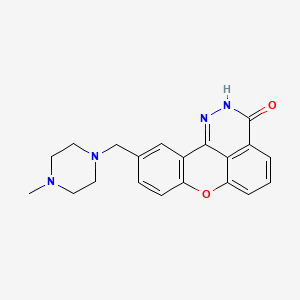
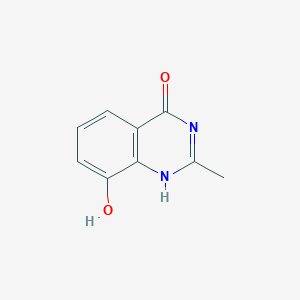
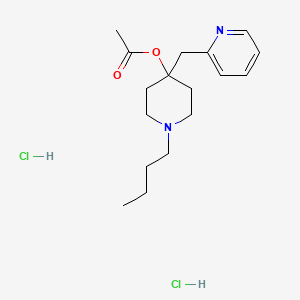
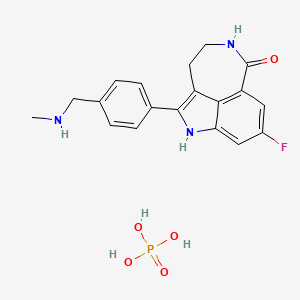
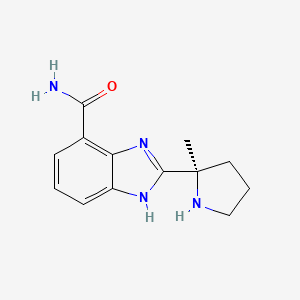
![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
